molecular formula C8H8ClF2NO B13559880 (2R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-OL

(2R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-OL

Cat. No.: B13559880
M. Wt: 207.60 g/mol
InChI Key: NSNWVMXSRAZEBW-LURJTMIESA-N
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Description

®-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol is a chiral compound that contains an amino group, a hydroxyl group, and a substituted phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2,6-difluorobenzene.

    Reaction Steps:

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol may involve:

    Large-scale reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and hydroxylation reactions.

    Purification: Employing techniques such as crystallization or chromatography for purification.

    Chiral Resolution: Using chiral catalysts or chiral chromatography for enantiomeric separation.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine

    Pharmacological Studies: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

    Chemical Intermediates: Used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol: can be compared with other chiral amino alcohols such as:

Uniqueness

  • Structural Features : The presence of both chloro and difluoro substituents on the phenyl ring makes it unique.
  • Biological Activity : Its specific interactions with biological targets may differ from other similar compounds.

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

(2R)-2-amino-2-(3-chloro-2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H8ClF2NO/c9-4-1-2-5(10)7(8(4)11)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1

InChI Key

NSNWVMXSRAZEBW-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C(=C1F)[C@H](CO)N)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1F)C(CO)N)F)Cl

Origin of Product

United States

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